Enhanced Hydrophilicity (LogP -0.34) for Improved Aqueous Solubility in Drug Candidates
4-(Methanesulfonylmethyl)aniline exhibits a calculated LogP of -0.34, indicating significantly higher hydrophilicity compared to its N-methylated analog N-methyl-4-(methylsulfonyl)aniline (LogP 3.09) and a measurable increase over the non-methylene analog 4-(methylsulfonyl)aniline (LogP -0.12) . This lower LogP value predicts enhanced aqueous solubility and reduced passive membrane permeability, which can be advantageous for optimizing the absorption and distribution properties of lead compounds in drug discovery .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.34 |
| Comparator Or Baseline | N-methyl-4-(methylsulfonyl)aniline (LogP = 3.09); 4-(methylsulfonyl)aniline (LogP = -0.12) |
| Quantified Difference | ΔLogP = -3.43 vs. N-methyl analog; ΔLogP = -0.22 vs. 4-(methylsulfonyl)aniline |
| Conditions | Calculated/predicted LogP values from vendor datasheets and chemical databases (consistent methodology) |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select 4-(Methanesulfonylmethyl)aniline when a more hydrophilic building block is required to enhance aqueous solubility or modulate the LogD of final drug candidates.
